molecular formula C21H18BrN3O2 B11010834 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11010834
M. Wt: 424.3 g/mol
InChI Key: KHIJQUUOKKTWFT-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Its mechanism of action involves competitive inhibition at the ATP-binding site of the enzyme , effectively suppressing the phosphorylation of downstream substrates. This compound is a key research tool for probing the Wnt/β-catenin signaling pathway, as GSK-3β is a critical negative regulator. By inhibiting GSK-3β, researchers can stabilize β-catenin, leading to its nuclear accumulation and the subsequent activation of target genes involved in cell proliferation and differentiation. Its application is central to studies investigating stem cell self-renewal and maintenance of pluripotency, as GSK-3 inhibition is a established method to enhance the efficiency of induced pluripotent stem cell (iPSC) generation . Furthermore, due to the role of GSK-3β in tau protein phosphorylation and amyloid-beta production, this inhibitor is highly valuable in neuroscientific research for modeling and interrogating the molecular pathogenesis of neurodegenerative disorders such as Alzheimer's disease. The compound's selectivity and potency make it an essential pharmacological agent for dissecting the complex roles of GSK-3β in cellular signaling, metabolic regulation, and disease etiology.

Properties

Molecular Formula

C21H18BrN3O2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18BrN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-12-15(22)6-7-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26)

InChI Key

KHIJQUUOKKTWFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Indole

Bromination at the 5-position of indole typically employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetic acid. While efficient, regioselectivity challenges necessitate careful control of reaction stoichiometry and temperature. For example, bromination at 0°C in DMF achieves 85% yield with minimal di-substitution.

Functionalization via Alkylation

Subsequent N-alkylation introduces the ethyl sidechain required for amide coupling:

Reaction Protocol :

  • Substrate : 5-Bromo-1H-indole (10 mmol)

  • Base : Sodium hydride (2.5 equiv, 60% dispersion)

  • Alkylating Agent : 2-Chloroethylamine hydrochloride (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature

  • Time : 12 hours

  • Yield : 89%

Critical Parameters :

  • Excess NaH ensures complete deprotonation of indole’s N-H bond.

  • Slow addition of alkylating agent prevents oligomerization.

Construction of the Isoquinolinone Core

The 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid precursor is synthesized via cyclization strategies:

Ugi Multicomponent Reaction (MCR) Approach

A four-component reaction enables rapid assembly of the isoquinolinone scaffold:

ComponentRoleExample
AldehydeElectrophilic partner4-Methoxybenzaldehyde
AmineNucleophileMethylamine
Carboxylic AcidCyclization precursor2-Bromobenzoic acid
IsocyanideCoupling agenttert-Butyl isocyanide

Conditions :

  • Solvent: Methanol, 25°C

  • Catalyst: None (ligand-free)

  • Yield: 72–85%

Mechanistic Insight :
The Ugi reaction forms a peptoid intermediate, which undergoes copper-catalyzed annulation to yield the isoquinolinone core.

Oxidative Cyclization

Alternative methods employ MnO₂ or DDQ as oxidants:

Example :

  • Substrate : N-Methyl-2-(2-bromophenyl)acetamide

  • Oxidant : Manganese dioxide (3 equiv)

  • Solvent : Toluene, reflux

  • Time : 6 hours

  • Yield : 68%

Amide Coupling: Final Assembly

The indole and isoquinolinone fragments are conjugated via carboxamide linkage:

Carbodiimide-Mediated Coupling

Protocol :

  • Carboxylic Acid : 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv)

  • Amine : N-[2-(5-Bromo-1H-indol-1-yl)ethyl]amine (1.1 equiv)

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

  • Activator : 1-Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Time : 24 hours

  • Yield : 74%

Optimization Data :

ParameterTested RangeOptimal Value
Equiv. DCC1.0–2.01.5
Temperature (°C)0–4025
SolventDMF, DCM, THFDCM

Side Reactions :

  • Overactivation of the carboxylic acid leads to oxazolone byproducts.

  • Excess amine causes dimerization (mitigated by using 1.1 equiv).

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Ethyl acetate/hexane (3:7 → 1:1 gradient) removes unreacted amine.

  • Reverse Phase C18 : Methanol/water (60:40) isolates the target compound from polar impurities.

Spectroscopic Validation

  • ¹H NMR : Key signals include indole H-3 (δ 8.32 ppm, singlet) and isoquinolinone methyl (δ 2.87 ppm, triplet).

  • HRMS : Calculated for C₂₁H₁₈BrN₃O₂ [M+H]⁺: 424.06; Observed: 424.05.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times from 24 hours to 45 minutes using microwave irradiation (100°C, DMF) achieves comparable yields (70%).

Flow Chemistry Approaches

Continuous flow systems with immobilized DCC demonstrate improved reproducibility (yield ±2% vs. batch ±8%).

Challenges and Limitations

  • Stereochemical Control : The ethyl linker introduces conformational flexibility, complicating crystallization.

  • Scale-Up Issues : Exothermic alkylation steps require careful thermal management above 100 g scale.

  • Cost : Brominated intermediates increase raw material costs by ~40% compared to non-halogenated analogs .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity:
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has shown promising antiviral properties. Preliminary studies indicate its effectiveness against several viral infections, including chikungunya virus. The mechanism is believed to involve inhibition of viral replication through interactions with viral proteins or host cellular pathways.

Anti-inflammatory and Anticancer Effects:
The indole component of the compound is associated with anti-inflammatory and anticancer activities. Research into the specific pathways through which this compound exerts these effects is ongoing, but initial findings suggest potential therapeutic avenues in cancer treatment.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to optimize biological activity. Techniques such as the Castagnoli–Cushman reaction have been utilized to create derivatives that may exhibit enhanced pharmacological profiles .

Table 1: Synthesis Overview

StepReaction TypeDescription
1Amide CouplingFormation of the carboxamide group
2BrominationIntroduction of bromine into the indole ring
3CyclizationFormation of the isoquinoline structure

Interaction Studies

Recent studies have employed molecular docking and dynamic simulations to assess the binding affinity of this compound to viral proteins. These studies are crucial for understanding its mechanism of action and guiding future drug development efforts.

Table 2: Comparative Biological Activities

Compound NameStructureBiological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamideStructureAntiviral
5-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-2-methylcarbamateStructureAntibacterial
Melatonin Related Compound A (2-(5-methoxyindolyl)ethanamine)StructureSleep regulation

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, potentially inhibiting their activity or modulating their function . The bromine atom may also play a role in enhancing the compound’s binding affinity or specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including indole-containing carboxamides, isoquinoline derivatives, and heterocyclic sulfonamides. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name & ID Reference Molecular Formula (if available) Key Substituents/Modifications Biological Activity/Notes Physicochemical Properties (LogP, pKa, etc.)
Target Compound Likely C₂₁H₁₉BrN₄O₂ 5-Bromoindole (1-yl), 2-methylisoquinoline-4-carboxamide Hypothesized kinase/P450 inhibition (based on analogs) LogP ~3.34 (estimated from similar compounds )
N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide C₂₁H₂₂N₄O₂S Thiazole (4-isopropyl) replaces indole Antimicrobial activity reported Not provided
N-[2-(1H-Indol-3-yl)ethyl]-2-isopropyl-1-oxoisoquinoline-4-carboxamide C₂₃H₂₃N₃O₂ Indole (3-yl), isopropyl substituent Bioactive (PubChem: natural derivative) LogP 3.34, pKa 15.38, polar surface area 65.2 Ų
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide C₁₉H₂₀N₄O₂S Thiadiazole replaces indole Not specified Molecular weight 368.5, no LogP/pKa data
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide C₂₃H₂₀BrN₅O₃ Cyclopropane-oxadiazole-indole hybrid Likely protease/kinase inhibitor (patent activity) Not provided

Key Findings:

Impact of Indole Position : The target compound’s 1-yl indole substitution contrasts with the 3-yl indole in , which may alter binding pocket interactions in enzyme targets (e.g., kinases or cytochrome P450 enzymes). The 5-bromo group enhances hydrophobicity and electron-withdrawing effects compared to unsubstituted indoles .

Heterocyclic Replacements: Replacing indole with thiazole () or thiadiazole () modifies electronic properties and solubility.

Linker Flexibility : Ethyl linkers (target compound, ) provide conformational flexibility, whereas rigid spacers (e.g., cyclopropane in ) may restrict rotational freedom, affecting target selectivity.

The LogP (~3.34) aligns with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound notable for its complex structure, integrating an indole moiety and an isoquinoline derivative. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research.

  • Molecular Formula : C21H20BrN3O2
  • Molecular Weight : 424.3 g/mol
  • Structure : The compound features a brominated indole ring and a carboxamide group, which may enhance its pharmacological properties.

Antiviral Properties

Preliminary studies suggest that this compound exhibits significant antiviral activity. Research indicates its effectiveness against various viral infections, potentially inhibiting viral replication through interactions with viral proteins or host cellular pathways. The presence of the indole moiety is particularly noteworthy as it is commonly associated with diverse biological activities, including anti-inflammatory and anticancer effects.

Anti-Angiogenic and Anti-Proliferative Effects

Recent studies have demonstrated that this compound possesses anti-angiogenic activity, with an IC50 value of 56.9 µg/mL. It also inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC50 values of 76.3 µg/mL and 45.5 µg/mL respectively. The significant anti-proliferative effects may be attributed to its potent free radical scavenging activity, which is crucial in reducing oxidative stress in cells .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Molecular docking studies reveal that this compound binds effectively to target sites on viral proteins, which is essential for understanding its antiviral mechanisms.
  • Free Radical Scavenging : The compound's ability to scavenge free radicals contributes to its anti-proliferative and anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinolineStructureAntiviral
5-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-2-methylcarbamate-Antibacterial
8-(methylamino)-2-methylcarbamate-Inhibits DNA gyrase activity
Melatonin Related Compound A (2-(5-methoxyindolyl)ethanamine)-Sleep regulation

This compound stands out due to its specific antiviral activity against viruses such as chikungunya and its unique combination of indole and isoquinoline structures. This dual functionality may provide distinctive pathways for therapeutic intervention compared to other similar compounds.

Q & A

Basic Research Questions

Q. How can experimental design (DoE) optimize the synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?

  • Methodological Answer : Utilize factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of experiments while identifying critical factors influencing yield and purity. Statistical validation via ANOVA ensures robustness . Post-optimization, confirm reproducibility using central composite designs (CCD) to account for non-linear interactions .

Q. What advanced analytical techniques are recommended for characterizing its physicochemical properties?

  • Methodological Answer :

  • LogD/pKa : Use shake-flask or HPLC-based methods to determine partition coefficients at pH 5.5 and 7.4, as computational tools (e.g., JChem) may overestimate values like LogD (3.34) due to structural complexity .
  • Polar Surface Area (PSA) : Employ molecular dynamics simulations or atomic contribution models (e.g., Ertl’s method) to validate PSA (~65.2 Ų) for predicting membrane permeability .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational stability of the dihydroisoquinoline core and bromo-indole substituent .

Q. How can researchers address low yields during the coupling of the bromo-indole and dihydroisoquinoline moieties?

  • Methodological Answer : Screen coupling agents (e.g., HATU vs. EDCI) under inert conditions to minimize bromine displacement side reactions. Monitor intermediates via LC-MS to identify hydrolysis or dimerization byproducts. Adjust stoichiometry (1.2–1.5 equivalents of indole derivative) to account for steric hindrance from the ethyl linker .

Advanced Research Questions

Q. What computational strategies predict reactivity and regioselectivity in synthesizing this compound?

  • Methodological Answer : Combine quantum mechanical calculations (DFT for transition-state analysis) with cheminformatics tools to model electronic effects of the 5-bromo substituent on indole activation. For example, Fukui indices can highlight nucleophilic sites prone to alkylation. ICReDD’s integrated workflow (computational + experimental) narrows optimal reaction paths, reducing trial-and-error cycles .

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity discrepancies across analogs?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 5-bromo group with chloro or methyl to assess halogen bonding’s role in target binding .
  • Molecular Docking : Align the dihydroisoquinoline carboxamide with ATP-binding pockets (e.g., kinase targets) using AutoDock Vina. Compare binding affinities with analogs lacking the ethyl linker .
  • Data Normalization : Apply multivariate regression to separate steric vs. electronic contributions to activity, addressing outliers via residual analysis .

Q. What strategies resolve contradictions in reported solubility and bioavailability data?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) can mitigate discrepancies between calculated (PubChem) and experimental solubility.
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to validate PSA-based predictions, adjusting for ionization states (pKa ~15.38) .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for inter-lab variability in assay conditions .

Q. How can in silico models improve pharmacokinetic (PK) profiling for this compound?

  • Methodological Answer :

  • ADME Prediction : Tools like GastroPlus or ADMET Predictor simulate absorption (LogD-dependent) and hepatic clearance. Cross-validate with microsomal stability assays (e.g., human liver microsomes) .
  • CYP Inhibition : Dock the compound against CYP3A4/2D6 isoforms to predict metabolism-driven PK variability. Validate with fluorogenic substrate assays .

Technical Challenges and Solutions

Q. What purification challenges arise from the compound’s structural features, and how are they addressed?

  • Methodological Answer :

  • Hydrophobicity : Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) separates the carboxamide from non-polar byproducts.
  • Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form, confirmed via DSC .

Q. How to validate the mechanism of action when target engagement data is ambiguous?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound.
  • CRISPR Knockout : Generate isogenic cell lines lacking putative targets (e.g., kinases) to isolate off-pathway effects .

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